

# pharmacological profile of 2-hydroxyimipramine

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **2-Hydroxyimipramine**

Cat. No.: **B023145**

[Get Quote](#)

An In-depth Technical Guide on the Pharmacological Profile of **2-Hydroxyimipramine**

## Abstract

This technical guide provides a comprehensive overview of the pharmacological profile of **2-hydroxyimipramine**, the primary active hydroxylated metabolite of the tricyclic antidepressant imipramine. The document details its metabolic formation, pharmacokinetic properties, and pharmacodynamic effects, with a particular focus on its activity as a monoamine reuptake inhibitor and its notable cardiotoxic profile. While specific quantitative binding affinity data ( $K_i$ ) for **2-hydroxyimipramine** is not extensively available in publicly accessible literature, this guide summarizes its known pharmacological actions and provides context by comparison to its parent compound. Detailed protocols for key *in vitro* assays—Radioligand Competition Binding, Synaptosomal Neurotransmitter Reuptake, and Cytochrome P450 Inhibition—are provided to support further research and drug development efforts.

## Introduction

Imipramine is a prototypical tricyclic antidepressant (TCA) that exerts its therapeutic effects primarily by inhibiting the reuptake of serotonin (5-HT) and norepinephrine (NE).<sup>[1][2]</sup> Upon administration, imipramine undergoes extensive hepatic metabolism, leading to the formation of several metabolites, including the pharmacologically active **2-hydroxyimipramine** (2-OH-IMI).<sup>[3][4]</sup> This metabolite is formed through hydroxylation, a key step catalyzed by the cytochrome P450 2D6 (CYP2D6) enzyme.<sup>[5][6]</sup> *In vitro* studies have confirmed that **2-hydroxyimipramine** is not an inactive byproduct but possesses significant pharmacological activity, contributing to both the therapeutic and adverse effect profiles of imipramine treatment.

[3][4] Understanding the distinct pharmacological characteristics of **2-hydroxyimipramine** is therefore critical for a complete assessment of imipramine's clinical effects and for the development of safer and more effective antidepressant therapies.

## Metabolism and Pharmacokinetics

### Metabolic Pathways

Imipramine is primarily metabolized in the liver through two main pathways: N-demethylation and hydroxylation. N-demethylation, mediated largely by CYP2C19, CYP1A2, and CYP3A4, converts imipramine to another active metabolite, desipramine.[5][6] Both imipramine and desipramine are then subject to hydroxylation by CYP2D6, which produces **2-hydroxyimipramine** and 2-hydroxydesipramine, respectively.[6] These hydroxylated metabolites can undergo subsequent glucuronide conjugation to facilitate renal excretion.[6]



[Click to download full resolution via product page](#)

**Figure 1:** Primary metabolic pathways of imipramine.

## Pharmacokinetic Parameters

Pharmacokinetic studies of **2-hydroxyimipramine** have been conducted, revealing key parameters. One study in human subjects provided data on its clearance and elimination half-life. Notably, the pharmacokinetics can be influenced by factors such as chronic alcohol use,

which has been shown to significantly increase the total body clearance of the unbound drug. [6] Compared to its parent compound, **2-hydroxyimipramine** has a smaller volume of distribution (Vd) and a shorter half-life.[5] It also exhibits lower plasma protein binding, which contributes to its increased penetration into the central nervous system (CNS).[5]

Table 1: Pharmacokinetic Parameters of **2-Hydroxyimipramine**

| Parameter                             | Value (Normal Controls) | Value (Chronic Alcoholics) | Reference |
|---------------------------------------|-------------------------|----------------------------|-----------|
| <b>Total Body Clearance (unbound)</b> | <b>1.51 L/hr/kg</b>     | <b>3.12 L/hr/kg</b>        | [6]       |
| Terminal Elimination Half-life        | 10.12 hr                | 7.07 hr                    | [6]       |

| Unbound Fraction in Plasma | 36.4% | 29.8% | [6] |

## Pharmacological Profile

### Mechanism of Action: Monoamine Reuptake Inhibition

The primary mechanism of action for **2-hydroxyimipramine**, similar to its parent compound, is the inhibition of serotonin (5-HT) and norepinephrine (NE) reuptake at the synaptic cleft. By blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET) on presynaptic neurons, **2-hydroxyimipramine** increases the concentration and prolongs the availability of these neurotransmitters to postsynaptic receptors.[3][7] Studies on synaptosomes have demonstrated that hydroxylated metabolites of imipramine inhibit the uptake of norepinephrine and serotonin to a similar extent as their parent compounds.[3]

[Click to download full resolution via product page](#)

**Figure 2:** Inhibition of monoamine reuptake by **2-hydroxyimipramine**.

## Receptor and Transporter Binding Profile

While it is established that **2-hydroxyimipramine** is pharmacologically active, a detailed quantitative binding profile with specific inhibition constants ( $K_i$ ) or  $IC_{50}$  values for its interaction with key neurotransmitter transporters and off-target receptors is not well-documented in available literature. For context, the binding affinities of the parent compound, imipramine, are presented below. Imipramine shows high affinity for SERT and NET, but also binds with significant affinity to histamine H1 and muscarinic acetylcholine receptors, which accounts for many of its side effects.<sup>[1][8]</sup> It is plausible that **2-hydroxyimipramine** shares a similarly broad profile.

Table 2: Binding Affinity ( $K_i$ , nM) of Imipramine (Parent Compound)

| Target                             | Imipramine $K_i$ (nM) | Associated Effects           | Reference |
|------------------------------------|-----------------------|------------------------------|-----------|
| Serotonin Transporter (SERT)       | 0.86 - 4.6            | Antidepressant Effects       | [9]       |
| Norepinephrine Transporter (NET)   | 7.9 - 37              | Antidepressant Effects       | [9]       |
| Histamine H1 Receptor              | 11                    | Sedation, Weight Gain        | [9]       |
| Muscarinic Acetylcholine Receptors | 91                    | Anticholinergic Side Effects | [9]       |

| **2-Hydroxyimipramine** | Data Not Available | Active Metabolite | [3][4] |

## Toxicology and Safety Pharmacology

### Cardiotoxicity

A significant concern with **2-hydroxyimipramine** is its cardiotoxicity. Preclinical studies have shown it to be significantly more cardiotoxic than its parent compound, imipramine.[5] In a swine model, administration of **2-hydroxyimipramine** led to a greater incidence of life-threatening arrhythmias and produced profound decreases in blood pressure and cardiac output compared to imipramine.[5] This increased cardiotoxicity is a critical consideration in the safety assessment of imipramine, as the accumulation of this metabolite could contribute to the cardiac adverse events observed in patients, particularly in those who are poor metabolizers via CYP2D6 or in cases of overdose.

## Key Experimental Methodologies

The following sections detail generalized protocols for key in vitro experiments used to characterize the pharmacological profile of compounds like **2-hydroxyimipramine**.

## Radioligand Competition Binding Assay

This assay is used to determine the binding affinity ( $K_i$ ) of a test compound for a specific receptor or transporter by measuring its ability to displace a known radioligand.



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [benchchem.com](http://benchchem.com) [benchchem.com]
- 2. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com](http://sigmaaldrich.com)
- 3. Quantitative mapping of metabolites of imipramine and desipramine in plasma samples by gas chromatographic-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)
- 4. [researchgate.net](http://researchgate.net) [researchgate.net]

- 5. Imipramine and 2-hydroxyimipramine: comparative cardiototoxicity and pharmacokinetics in swine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intravenous pharmacokinetics of 2-hydroxyimipramine in alcoholics and normal controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanistic Interpretation of Conventional Michaelis-Menten Parameters in a Transporter System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Blockade of muscarinic, histamine H1 and histamine H2 receptors by antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [benchchem.com](http://benchchem.com) [benchchem.com]
- To cite this document: BenchChem. [pharmacological profile of 2-hydroxyimipramine]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b023145#pharmacological-profile-of-2-hydroxyimipramine\]](https://www.benchchem.com/product/b023145#pharmacological-profile-of-2-hydroxyimipramine)

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)